1,3-Diallylurea
Overview
Description
1,3-Diallylurea is an organic compound with the molecular formula C₇H₁₂N₂O. It is a derivative of urea, where two hydrogen atoms are replaced by allyl groups. This compound is known for its unique chemical properties and has been studied for various applications in scientific research and industry.
Mechanism of Action
Target of Action
1,3-Diallylurea (DAU) primarily targets cysteine residues in proteins . Cysteine is an amino acid that plays a crucial role in protein structure and function due to its ability to form disulfide bonds.
Mode of Action
DAU interacts with its targets through a process known as anti-Markovnikov hydrothiolation . This reaction occurs in the presence of a radical initiator upon UV-A irradiation . The result of this interaction is the formation of stable alkyl sulfide products .
Pharmacokinetics
It’s known that dau reacts at physiological ph and cross-linking reactions with peptides and proteins can be performed at temperatures as low as 4°c . This suggests that DAU may have good bioavailability under physiological conditions.
Result of Action
The primary result of DAU’s action is the formation of stable alkyl sulfide products via cross-linking of cysteine residues . This can lead to changes in protein structure and function, potentially influencing cellular processes. For example, DAU has been shown to retard the growth of certain types of tumors .
Action Environment
The action of DAU is influenced by environmental factors such as pH and temperature . DAU reacts at physiological pH and its reactions can be performed at temperatures as low as 4°C . This suggests that DAU’s action, efficacy, and stability may be influenced by the physiological environment within the body.
Biochemical Analysis
Biochemical Properties
DAU efficiently undergoes an anti-Markovnikov hydrothiolation with cysteine residues in the presence of a radical initiator upon UV-A irradiation . This reaction proceeds via an orthogonal “click reaction” and yields stable alkyl sulfide products . The reaction occurs at physiological pH and can be performed at temperatures as low as 4°C .
Cellular Effects
In the context of cancer research, repeated injections of 1,3-Diallylurea have been shown to significantly retard the growth of certain types of tumors in animal models . This suggests that DAU may have significant effects on cellular processes, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The central urea bond in this compound is efficiently cleaved upon collisional activation during tandem MS experiments, generating characteristic product ions . This property improves the reliability of automated cross-link identification, making DAU a valuable tool in protein structural studies .
Dosage Effects in Animal Models
Repeated injections of this compound have been shown to significantly retard the growth of certain types of tumors in animal models . The effects were observed over a wide range of non-toxic doses and were independent of the route of administration .
Metabolic Pathways
Given its reactivity with cysteine residues, it is plausible that DAU may interact with enzymes or cofactors that involve cysteine in their active sites .
Subcellular Localization
Given its role as a cross-linker in protein structural studies, it is plausible that DAU may be found in various subcellular compartments where protein synthesis and folding occur .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diallylurea can be synthesized through the reaction of urea with allyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows:
NH2CONH2+2CH2=CHCH2Cl→CH2=CHCH2NHCONHCH2CH=CH2+2HCl
The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Diallylurea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1,3-Diallylurea has several applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer chemistry and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential use in protein cross-linking and structural studies.
Medicine: Investigated for its antitumor properties and potential therapeutic applications.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1,1-Diallylurea: Similar structure but with both allyl groups attached to the same nitrogen atom.
Monoallylurea: Contains only one allyl group.
1,3-Diallylthiourea: Similar structure but with a sulfur atom replacing the oxygen atom in the urea group.
Uniqueness
1,3-Diallylurea is unique due to its ability to undergo a wide range of chemical reactions and its applications in various fields. Its structure allows for efficient cross-linking, making it valuable in protein studies and therapeutic research.
Properties
IUPAC Name |
1,3-bis(prop-2-enyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-3-5-8-7(10)9-6-4-2/h3-4H,1-2,5-6H2,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWVOJLTHSRPOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80170917 | |
Record name | NSC 102722 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80170917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1801-72-5 | |
Record name | N,N′-Di-2-propen-1-ylurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1801-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 102722 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001801725 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Diallylurea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102722 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC 102722 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80170917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-diallylurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.720 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-DIALLYLUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXM0XY469I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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